Ethyl 3-ethyl-5-methylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-5-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-10-6-9(3)7-11(8-10)12(13)14-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
XKVMDQRYNXEZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Ethyl 5 Methylbenzoate
Classical Esterification Routes to Ethyl 3-ethyl-5-methylbenzoate
Classical esterification reactions represent the most traditional and widely used methods for the synthesis of esters. These approaches typically involve the reaction of a carboxylic acid or its derivative with an alcohol.
Fischer Esterification and its Variants for Benzoate (B1203000) Synthesis
Fischer-Speier esterification, or simply Fischer esterification, is a well-established method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of 3-ethyl-5-methylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.edu
The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.commasterorganicchemistry.com This can be accomplished by using a large excess of the alcohol (ethanol), which often serves as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of water yield the desired ester. masterorganicchemistry.com
For sterically hindered benzoic acids, such as 3-ethyl-5-methylbenzoic acid, the reaction rate might be slower compared to unsubstituted benzoic acid. athabascau.ca Microwave-assisted Fischer esterification has been shown to be an effective method for accelerating the reaction and improving yields for substituted benzoic acids. researchgate.net
Table 1: Reaction Conditions for Fischer Esterification of 3-ethyl-5-methylbenzoic acid
| Parameter | Condition | Rationale |
| Reactants | 3-ethyl-5-methylbenzoic acid, Ethanol | Starting materials for the desired ester. |
| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carboxylic acid to activate it for nucleophilic attack. |
| Solvent | Excess Ethanol | Serves as both reactant and solvent, driving the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Work-up | Neutralization and Extraction | To remove the acid catalyst and unreacted carboxylic acid. |
Acyl Chlorination-Esterification Pathways to this compound
An alternative to the direct esterification of the carboxylic acid is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol. athabascau.ca For the synthesis of this compound, this would begin with the conversion of 3-ethyl-5-methylbenzoic acid to 3-ethyl-5-methylbenzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemicalbook.com
The resulting 3-ethyl-5-methylbenzoyl chloride is a highly reactive electrophile. It readily reacts with ethanol in a nucleophilic acyl substitution reaction to form this compound and hydrogen chloride. docbrown.infolibretexts.orgchemguide.co.uk This reaction is generally fast and irreversible, often proceeding at room temperature. chemguide.co.uk The addition of a non-nucleophilic base, such as pyridine, is common to neutralize the HCl byproduct. semanticscholar.org This method is particularly useful for the esterification of sterically hindered carboxylic acids where Fischer esterification might be slow. semanticscholar.org
Table 2: Two-Step Acyl Chlorination-Esterification Process
| Step | Reactants | Reagents | Product |
| 1. Acyl Chloride Formation | 3-ethyl-5-methylbenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-ethyl-5-methylbenzoyl chloride |
| 2. Esterification | 3-ethyl-5-methylbenzoyl chloride, Ethanol | Pyridine (optional) | This compound |
Transesterification Strategies Involving this compound Precursors
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.orglibretexts.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this route, one would start with a different ester of 3-ethyl-5-methylbenzoic acid, for instance, Mthis compound.
In an acid-catalyzed transesterification, a strong acid protonates the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by ethanol. libretexts.orgresearchgate.net The reaction is an equilibrium process, and using a large excess of ethanol is necessary to drive the reaction towards the formation of the desired ethyl ester. libretexts.orgmasterorganicchemistry.com
Base-catalyzed transesterification typically employs a catalytic amount of a strong base, such as sodium ethoxide. The ethoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of the original alkoxide (e.g., methoxide) yields this compound. This process is also an equilibrium, and a large excess of ethanol is used to favor the product. wikipedia.org
Advanced Catalytic Approaches for the Synthesis of this compound
Modern organic synthesis has seen the development of powerful catalytic methods that offer alternative routes to aromatic esters, often with high efficiency and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Ester Formation
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be adapted for the synthesis of aromatic esters like this compound.
Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acid derivatives, including esters. nih.govresearchgate.net This approach would involve the reaction of a suitable aryl halide or triflate precursor, such as 1-bromo-3-ethyl-5-methylbenzene, with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. nih.gov
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladated acyl complex. Finally, reaction with ethanol (alcoholysis) yields the desired ester, this compound, and regenerates the active Pd(0) catalyst. acs.org A variety of palladium sources and phosphine (B1218219) ligands can be employed to optimize the reaction. nih.gov Recent advancements have also explored the use of CO surrogates to avoid the handling of toxic carbon monoxide gas. organic-chemistry.org
While other palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are widely used for C-C bond formation, their direct application for the synthesis of a specific ester like this compound is less common than the carbonylation approach. acs.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.org However, these reactions could potentially be employed in a multi-step sequence to construct the substituted aromatic ring followed by one of the classical esterification methods. For instance, a Suzuki coupling could be used to introduce the ethyl or methyl group onto a halogenated benzoate precursor. organic-chemistry.orglibretexts.orgyale.eduyoutube.com
Table 3: Hypothetical Palladium-Catalyzed Carbonylation for this compound Synthesis
| Component | Example | Role |
| Aryl Halide | 1-bromo-3-ethyl-5-methylbenzene | Source of the 3-ethyl-5-methylphenyl group. |
| Carbonyl Source | Carbon Monoxide (CO) gas | Provides the carbonyl group of the ester. |
| Alcohol | Ethanol | Acts as the nucleophile to form the ethyl ester. |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The active catalyst for the coupling reaction. |
| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium catalyst and influences its reactivity. nih.gov |
| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the hydrogen halide formed during the reaction. |
| Solvent | Toluene (B28343), DMF | Provides the reaction medium. |
Copper-Mediated Synthesis of this compound
Copper-mediated reactions, particularly those inspired by the Ullmann condensation, offer a powerful tool for the formation of carbon-oxygen bonds, which is critical for synthesizing benzoate esters from aryl halides. wikipedia.orgmdpi.comnih.gov The traditional Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol. wikipedia.org For the synthesis of this compound, a plausible route would involve the coupling of a halogenated precursor, such as 1-bromo-3-ethyl-5-methylbenzene, with sodium ethoxide in the presence of a copper catalyst.
Modern advancements in Ullmann-type couplings have introduced the use of ligands to stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope. mdpi.com The mechanism of these reactions typically involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org While classic conditions often required high temperatures and stoichiometric amounts of copper, contemporary methods utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) paired with ligands like phenanthrolines or diamines to facilitate the reaction under more controlled conditions. wikipedia.orgnih.gov
The reactivity in these coupling reactions is influenced by the nature of the aryl halide (I > Br > Cl) and the presence of electron-withdrawing or electron-donating groups on the aromatic ring. wikipedia.orgmdpi.com
Enzymatic and Biocatalytic Synthesis of Benzoate Esters with Relevance to this compound
Biocatalytic methods, primarily utilizing lipases, represent a green and highly selective alternative for ester synthesis. scielo.br Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification in non-aqueous environments, reversing their natural hydrolytic function. scielo.brmdpi.com This approach is valued for its mild reaction conditions, high specificity, and minimal byproduct formation. researchgate.net
The synthesis of benzoate esters via this method typically involves the direct esterification of the corresponding benzoic acid with an alcohol. For the target molecule, this would be the reaction between 3-ethyl-5-methylbenzoic acid and ethanol. Lipases have a broad substrate range, but their efficiency can be affected by the steric hindrance of the substrates. nih.gov Immobilized lipases, such as Candida antarctica Lipase B (CALB), are frequently employed as they offer enhanced stability and reusability. mdpi.com
The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the carboxylic acid before reacting with the alcohol. nih.gov The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards ester formation and achieve high conversion rates. google.com
| Carboxylic Acid Substrate | Alcohol | Enzyme | Solvent | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoic Acid | Glycerol | Immobilized CALB | Solvent-free | 45 | >90% | mdpi.comresearchgate.net |
| Sorbic Acid | Glycerol | Immobilized CALB | Solvent-free | N/A | High | mdpi.com |
| Hexanoic Acid | Vanillyl Alcohol | Immobilized CALB | tert-Butyl methyl ether | 37 | >80% (after 24h) | nih.gov |
| Propionic Acid | Benzyl Alcohol | Novozym 435 | Solvent-free | N/A | 99% | researchgate.net |
Organocatalysis in the Formation of this compound
Organocatalysis employs small organic molecules to accelerate chemical reactions, avoiding the use of metals. For esterification, both Brønsted acid and base organocatalysts are utilized. Chiral Brønsted acids, such as phosphoric acid derivatives, have been shown to be effective in various asymmetric syntheses, including cyclizations and propargylations. nih.govnih.gov Their application in esterification relies on the activation of the carboxylic acid through protonation.
Recent studies have explored the use of confined Brønsted acids, such as imidodiphosphates, which can promote reactions with high selectivity and efficiency. nih.govrsc.org The formation of catalyst aggregates or dimers can influence reaction kinetics and selectivity, depending on factors like solvent polarity and temperature. rsc.org While highly effective for many transformations, some organocatalytic systems may show limitations; for instance, certain sulfur(IV)-based catalysts have been reported to be ineffective for the esterification of aromatic acids like benzoic acid under specific conditions.
Regioselective Functionalization of Benzene (B151609) Derivatives Towards this compound
Constructing the 1,3,5-trisubstituted aromatic core of this compound with precise control over the position of the substituents is a significant synthetic challenge. Advanced functionalization techniques are required to overcome the inherent regioselectivity biases of standard electrophilic aromatic substitution.
Directed ortho-Metalation and Electrophilic Quenching Routes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be "quenched" with an electrophile to install a new substituent.
The carboxylate group itself can act as a DMG, directing lithiation to the C2 position of the benzene ring. organic-chemistry.orgresearchgate.net However, this intrinsic ortho-selectivity makes standard DoM an unsuitable method for the direct synthesis of the meta,meta-substituted pattern found in 3-ethyl-5-methylbenzoic acid. While DoM is highly effective for preparing ortho-substituted benzoic acids, accessing meta-substituted isomers requires multi-step sequences or starting with a differently positioned directing group that can later be converted to a carboxylate. organic-chemistry.org Therefore, DoM is not a direct pathway to the target substitution pattern.
Remote C-H Functionalization Strategies for Substituted Benzoates
Achieving functionalization at positions remote from existing functional groups, such as the meta position, represents a frontier in organic synthesis. These strategies often employ a directing group connected to the substrate via a linker, which positions a metal catalyst to activate a specific remote C-H bond. This approach overcomes the strong preference for ortho-activation seen in DoM.
To synthesize a precursor for this compound, one could envision a strategy starting with a simpler substituted arene. A directing group, often attached via a cleavable linker, forms a large macrocyclic transition state with a metal catalyst (commonly palladium or ruthenium). This conformation directs the catalyst to activate a C-H bond at the meta position. Following the C-H activation event (e.g., olefination, arylation, or alkylation), the directing group can be removed to yield the meta-substituted product. This powerful methodology allows for the construction of substitution patterns that are difficult to access through classical methods.
Optimization Strategies and Process Intensification in this compound Synthesis
To improve the efficiency, safety, and environmental impact of ester synthesis, various process intensification techniques have been developed. These methods aim to reduce reaction times, lower energy consumption, and simplify product purification.
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective tool for accelerating reactions like Fischer esterification. academicpublishers.orgresearchgate.net Microwave irradiation directly heats the reactants and solvent, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating. researchgate.netusm.my Sealed-vessel microwave reactors allow solvents to be heated above their atmospheric boiling points, further accelerating reaction rates. researchgate.netsemanticscholar.org Studies on substituted benzoic acids have demonstrated that high yields can be achieved in minutes rather than hours. academicpublishers.orgresearchgate.net
Continuous flow chemistry offers another powerful approach for process intensification. mtak.hunih.gov In a flow system, reactants are continuously pumped through a heated reactor, often a packed bed containing a solid-supported catalyst. This setup allows for excellent control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer, enhancing safety and reaction efficiency. mtak.hunih.gov Flow chemistry is particularly advantageous for scaling up production and for reactions involving hazardous reagents. mtak.hu
| Method | Substrate | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Conventional Heating | 4-Fluoro-3-nitrobenzoic acid | H₂SO₄ | Reflux | - | 78 | researchgate.net |
| Microwave (Sealed Vessel) | 4-Fluoro-3-nitrobenzoic acid | H₂SO₄ | 130 | 15 min | ~90 | researchgate.netusm.mysemanticscholar.org |
| Microwave (Sealed Vessel) | Benzoic Acid | H₂SO₄ | 150 | 10 min | 97 | researchgate.net |
| Continuous Flow | Various Carboxylic Acids | Solid Acid Catalyst | 110 | 3 min (residence) | Quantitative | - |
| Continuous Flow | Aryl Acetic Acids | - | 60 | 30 min (residence) | 75 | - |
Green Chemistry Principles in the Production of this compound
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. The synthesis of this compound can be adapted to align with these principles in several ways, primarily focusing on the esterification step.
One of the core tenets of green chemistry is the use of safer solvents and auxiliaries, or their complete elimination. acs.org Traditional Fischer esterification often uses an excess of the alcohol reactant as the solvent, which is generally acceptable if the alcohol is relatively benign, like ethanol. However, the use of strong mineral acids like sulfuric acid as catalysts poses significant environmental and safety hazards, including corrosive properties and the generation of acidic waste streams. A greener alternative is the replacement of these liquid acids with solid acid catalysts. nih.govijstr.org Materials such as modified montmorillonite (B579905) K10 clay, Dowex H+ cation-exchange resins, and various zeolites have been shown to effectively catalyze esterification reactions. nih.govijstr.org These solid catalysts offer several advantages: they are typically less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which reduces waste and cost. nih.gov For instance, a macroporous polymeric acid catalyst has been used for the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need for water removal. ijstr.org
Another principle of green chemistry is energy efficiency. tntech.edu Conventional esterification reactions often require prolonged heating under reflux. masterorganicchemistry.com The use of alternative energy sources such as microwave irradiation or solar energy can significantly reduce reaction times and energy consumption. tntech.edu Microwave-assisted synthesis, in particular, has been demonstrated to accelerate esterification reactions, leading to higher yields in shorter periods compared to conventional heating. nih.gov Research into using solar irradiation as a heat source for reactions like Fischer esterification is also underway, presenting a potentially carbon-neutral energy source for the synthesis. tntech.edu
The ideal "green" procedure for esterification would involve the direct use of the carboxylic acid and alcohol, which are often considered more "natural" or less hazardous starting materials compared to more reactive derivatives like acid chlorides or anhydrides. acs.org The use of these more reactive species often generates stoichiometric amounts of waste byproducts (e.g., HCl or carboxylic acids) that require neutralization and disposal. acs.org Enzymatic catalysis, using lipases, represents another green avenue for ester synthesis, operating under mild conditions and with high selectivity, though this is often more applicable to specific, high-value products.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Advantages of Greener Alternative |
|---|---|---|---|
| Catalysis | Concentrated H₂SO₄ or HCl | Solid acids (e.g., Dowex resin, zeolites, modified clay) | Reduced corrosion, easy separation, reusability, less acidic waste. nih.govijstr.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, solar energy | Reduced reaction times, lower energy consumption, potential for renewable energy use. tntech.edunih.gov |
| Starting Materials | Acid chlorides or anhydrides (for higher reactivity) | Direct use of carboxylic acid and alcohol | Higher atom economy, avoidance of toxic reagents (e.g., thionyl chloride), less waste. acs.org |
| Solvents | Excess alcohol or other organic solvents | Solvent-free conditions or use of greener solvents | Reduced solvent waste and associated environmental impact. ijstr.org |
Flow Chemistry and Continuous Reactor Systems for Enhanced Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemicals, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. riken.jporganic-chemistry.org The synthesis of esters, including potentially this compound, is well-suited to this approach.
In a typical flow setup for esterification, the carboxylic acid and alcohol, along with a catalyst, are continuously pumped through a heated tube or a packed-bed reactor. nih.govriken.jp The reaction occurs as the mixture flows through the reactor, and the product emerges continuously at the outlet. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize conversion and minimize byproduct formation. organic-chemistry.org
One of the key advantages of flow chemistry is enhanced heat transfer. Esterification reactions can be exothermic, and in large batch reactors, managing the heat generated can be challenging, leading to potential temperature gradients and side reactions. The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange, enabling better temperature control and the ability to safely operate at higher temperatures than would be feasible in a batch reactor. nih.gov For example, the synthesis of ethyl benzoate from benzoic acid and ethanol, which shows little product formation below 200°C in batch, can achieve an 87% yield in just 12 minutes in a flow reactor under supercritical conditions. nih.gov
The use of solid (heterogeneous) catalysts is particularly synergistic with flow chemistry. riken.jp A column can be packed with a solid acid catalyst, and the reactant stream is then passed through it. riken.jp This setup simplifies the process significantly, as the catalyst is retained within the reactor, eliminating the need for a separate catalyst removal step in the workup. This approach has been shown to be highly effective, with one study demonstrating that a robust solid catalyst in a packed-bed reactor can provide high yields of esters under continuous flow conditions. riken.jp
Furthermore, flow systems can enhance safety, especially when dealing with hazardous reagents or unstable intermediates. By confining the reaction to a small volume at any given time, the risks associated with runaway reactions or the accumulation of hazardous materials are greatly reduced. organic-chemistry.org Multi-step syntheses can also be "telescoped" in a continuous flow process, where the output from one reactor is fed directly into the next, avoiding the need for isolation and purification of intermediates. acs.org A continuous flow approach for the synthesis of α-trifluoromethylthiolated esters has been described, showcasing the potential for complex, multi-step ester syntheses in a flow regime. acs.org
| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio | Precise temperature control, improved safety, ability to use higher temperatures. nih.gov |
| Reaction Time | Often hours | Seconds to minutes | Increased throughput and efficiency. nih.gov |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer or using parallel reactors | More straightforward scale-up from lab to production. riken.jp |
| Catalyst Handling | Homogeneous catalysts require neutralization/separation | Heterogeneous catalysts can be packed in a bed | Simplified product purification, catalyst can be reused over long periods. riken.jp |
| Safety | Larger volumes of reactants/solvents | Small reactor volume, better containment | Reduced risk from exothermic reactions or hazardous materials. organic-chemistry.org |
Yield Enhancement and Impurity Minimization Techniques
The Fischer esterification of 3-ethyl-5-methylbenzoic acid with ethanol is a reversible reaction, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. masterorganicchemistry.comnrochemistry.com To achieve a high yield of this compound, the equilibrium must be shifted to the product side. This is typically accomplished by applying Le Chatelier's principle in one of two main ways: using an excess of one reactant or removing one of the products as it is formed. brainly.comtcu.edu
The most common strategy is to use a large excess of the alcohol (ethanol in this case), which is often also used as the reaction solvent. masterorganicchemistry.com By increasing the concentration of one of the reactants, the equilibrium shifts to favor the formation of the products. Studies have shown that increasing the excess of alcohol can dramatically increase the ester yield. For example, in the esterification of acetic acid with ethanol, using a 10-fold excess of ethanol can increase the yield to 97%, compared to 65% with equimolar amounts. masterorganicchemistry.com
Minimizing impurities is also crucial for obtaining a high-purity product. The primary impurities in this reaction are typically unreacted 3-ethyl-5-methylbenzoic acid and excess ethanol. After the reaction, the mixture is usually worked up by first neutralizing the acid catalyst with a weak base, such as a sodium bicarbonate solution. reddit.com This step also converts any unreacted carboxylic acid into its water-soluble sodium salt, allowing it to be separated from the water-insoluble ester during an aqueous extraction. reddit.com The organic layer, containing the ester, is then washed with water or brine to remove any remaining ethanol and other water-soluble impurities. Finally, the product is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and purified, usually by distillation, to separate the desired ester from any remaining starting materials or high-boiling point impurities. bartleby.com
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound from 3-ethyl-5-methylbenzoic acid and ethanol under acidic conditions proceeds via the well-established Fischer-Speier esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com This mechanism is a series of equilibrium steps, and understanding these steps is key to controlling the reaction. masterorganicchemistry.com The presence of an acid catalyst is essential, as it activates the carboxylic acid towards nucleophilic attack by the relatively weak nucleophile, ethanol. nrochemistry.com
The mechanism can be broken down into the following key steps:
Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the 3-ethyl-5-methylbenzoic acid by the acid catalyst (e.g., H₃O⁺, formed from H₂SO₄ in ethanol). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The resulting protonated species is resonance-stabilized. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack by Ethanol : The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comnrochemistry.com
Proton Transfer : A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the hydroxyl groups. This can occur in a single step or via a two-step process involving the solvent (ethanol). The result is the conversion of a hydroxyl group into a much better leaving group: water. masterorganicchemistry.commasterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. This step is facilitated by the fact that water is a stable, neutral molecule and thus a good leaving group. This results in a protonated form of the final ester. nrochemistry.commasterorganicchemistry.com
Deprotonation : In the final step, a base (which could be a molecule of water, ethanol, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester. This regenerates the acid catalyst, allowing it to participate in another reaction cycle, and yields the final product, this compound. masterorganicchemistry.com
Chemical Reactivity and Derivatization of Ethyl 3 Ethyl 5 Methylbenzoate
Transformations Involving the Ester Functional Group of Ethyl 3-ethyl-5-methylbenzoate
The ester group is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups.
Ester hydrolysis is the cleavage of an ester by reaction with water, a process that can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid, this compound is expected to undergo hydrolysis to yield 3-ethyl-5-methylbenzoic acid and ethanol (B145695). This reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Saponification (Base-Promoted Hydrolysis) : A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.orgsserc.org.uk This reaction produces ethanol and the corresponding carboxylate salt, sodium 3-ethyl-5-methylbenzoate. libretexts.org The carboxylic acid can then be liberated by the addition of a strong acid. This method is often preferred due to the irreversible nature of the reaction and the ease of separating the alcohol product from the carboxylate salt. chemguide.co.uk
| Reaction Type | Reagents | Products | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat | 3-ethyl-5-methylbenzoic acid + Ethanol | Reversible reaction. chemguide.co.uklibretexts.org |
| Saponification | NaOH(aq) or KOH(aq), Heat | Sodium 3-ethyl-5-methylbenzoate + Ethanol | Irreversible reaction. chemguide.co.uklibretexts.org |
The ester functional group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org This reaction would convert this compound into (3-ethyl-5-methylphenyl)methanol (B565768) and ethanol. The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.
Reduction to Aldehydes : The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H). libretexts.org This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde. This would yield 3-ethyl-5-methylbenzaldehyde. libretexts.org
| Desired Product | Reagent | Typical Conditions | Predicted Product from this compound |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in ether or THF; 2. H₃O⁺ workup | (3-ethyl-5-methylphenyl)methanol |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1. DIBAL-H in toluene (B28343) or hexanes, -78 °C; 2. H₂O or mild acid workup | 3-ethyl-5-methylbenzaldehyde |
Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org Heating this compound with ammonia would yield 3-ethyl-5-methylbenzamide and ethanol. Similarly, reaction with a primary amine (e.g., octylamine) or a secondary amine would produce the corresponding N-substituted or N,N-disubstituted amide. The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. libretexts.org In some cases, catalysts may be employed to facilitate the reaction. researchgate.net
Reactions at the Aromatic Ring System of this compound
The benzene (B151609) ring of the molecule can undergo substitution reactions, with the outcome being directed by the existing substituents.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The position of substitution on the ring of this compound is determined by the cumulative directing effects of the three substituents: the ethyl group, the methyl group, and the ethoxycarbonyl group.
Directing Effects :
Ethyl and Methyl Groups : These are alkyl groups, which are activating and ortho, para-directors. They increase the electron density of the ring through an inductive effect and hyperconjugation, making it more susceptible to electrophilic attack. youtube.com
Ethoxycarbonyl (-COOEt) Group : This is an ester group, which is a deactivating and meta-director. It withdraws electron density from the ring through a resonance effect, making the ring less reactive. wikipedia.orgquora.com
Predicted Site of Substitution : The directing effects of the substituents are combined to predict the major product. The available positions for substitution are C2, C4, and C6.
The strongly activating alkyl groups direct to positions 2, 4, and 6.
The deactivating ester group directs to positions 4 and 6 (which are meta to it).
Position 4 is para to the ethyl group and ortho to the methyl group, making it strongly activated by both alkyl groups. It is also meta to the deactivating ester group.
Positions 2 and 6 are ortho to the ester group and are also sterically hindered by two adjacent groups.
Therefore, electrophilic attack is most likely to occur at the C4 position , which is electronically activated by both alkyl groups and is not deactivated by the ester group's resonance effect.
Common EAS reactions would be expected to yield the following products:
| EAS Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-ethyl-5-methyl-4-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-3-ethyl-5-methylbenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-acyl-3-ethyl-5-methylbenzoate |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is fundamentally different from EAS. The SNAr mechanism requires two key features on the aromatic ring that are absent in this compound: researchgate.net
A good leaving group (such as a halide).
Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. youtube.com
The parent molecule, this compound, is unreactive towards SNAr because it lacks a suitable leaving group and the necessary activation by strongly electron-withdrawing groups. The alkyl groups are electron-donating, which further deactivates the ring for nucleophilic attack.
For this compound to undergo SNAr, it would first need to be chemically modified. For example, if this compound were first brominated and then nitrated (via EAS reactions as described in 3.2.1), a derivative like Ethyl 4-bromo-3-ethyl-5-methyl-2-nitrobenzoate could potentially be synthesized. In this hypothetical derivative, the bromine atom at C4 would be ortho to the electron-withdrawing nitro group at C2, making the ring susceptible to attack by a strong nucleophile (e.g., methoxide, CH₃O⁻), which would displace the bromide. masterorganicchemistry.comyoutube.com
Functionalization of Alkyl Substituents (Ethyl and Methyl) on the Benzoate (B1203000) Ring
The ethyl and methyl groups attached to the benzoate ring are susceptible to various functionalization reactions, particularly at the benzylic positions—the carbon atoms directly attached to the aromatic ring.
Direct functionalization of the C-H bonds of the alkyl substituents represents a modern and efficient method for derivatization. This approach often relies on transition-metal catalysis to achieve high selectivity.
The benzylic C-H bonds in both the ethyl and methyl groups are the most reactive sites for C-H activation. This is due to the lower bond dissociation energy of benzylic C-H bonds and the ability of the aromatic ring to stabilize the resulting radical or organometallic intermediates. Catalytic systems, often involving palladium, rhodium, or copper, can mediate the coupling of these benzylic positions with various partners. rsc.orgnih.gov For instance, dehydrogenative coupling could link the benzylic position to other aromatic systems or introduce functional groups like esters or ethers. Given the presence of both a secondary benzylic position (on the ethyl group) and a primary one (on the methyl group), selectivity can be a key challenge, though many catalytic systems show a preference for the weaker C-H bond at the secondary position.
Classical methods for functionalizing the alkyl side chains include oxidation and free-radical halogenation.
Oxidation of Side Chains: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains down to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. askfilo.comlibretexts.orglibretexts.org In the case of this compound, both the ethyl and methyl groups would be oxidized. This vigorous reaction would break the C-C bond of the ethyl group, converting both alkyl substituents into carboxylic acid groups. libretexts.orglibretexts.org The ester would likely be hydrolyzed under these conditions, leading to the formation of benzene-1,3,5-tricarboxylic acid.
Halogenation of Side Chains: Benzylic halogenation can be selectively achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. pw.livepearson.comlibretexts.org This reaction proceeds via a free-radical mechanism. The stability of the intermediate benzylic radical determines the site of halogenation. The ethyl group possesses a secondary benzylic position, which forms a more stable secondary radical compared to the primary radical formed from the methyl group. Consequently, bromination with NBS is expected to occur preferentially at the benzylic carbon of the ethyl group, yielding Ethyl 3-(1-bromoethyl)-5-methylbenzoate. pw.live
| Reaction Type | Reagents and Conditions | Primary Site of Reaction | Expected Product |
|---|---|---|---|
| Side-Chain Oxidation | 1. KMnO₄, OH⁻, heat 2. H₃O⁺ | Benzylic carbons of both ethyl and methyl groups | Benzene-1,3,5-tricarboxylic acid |
| Side-Chain Halogenation | N-Bromosuccinimide (NBS), light (hν) or initiator (AIBN) | Benzylic C-H of the ethyl group | Ethyl 3-(1-bromoethyl)-5-methylbenzoate |
| C-H Activation/Arylation | Pd(OAc)₂, various ligands, oxidant | Benzylic C-H of the ethyl group (preferentially) | Ethyl 3-(1-arylethyl)-5-methylbenzoate |
This compound as a Precursor in Complex Molecule Synthesis
The various functional handles on this compound allow it to serve as a versatile starting material for the synthesis of more elaborate molecular architectures, including polycyclic and heterocyclic systems.
While direct cyclization is not feasible, this compound can be elaborated into precursors for polycyclic aromatic hydrocarbons (PAHs). A plausible strategy involves the functionalization of the alkyl side chains. For example, benzylic bromination of the ethyl group, as described previously, provides an electrophilic center. This could be followed by a Friedel-Crafts-type alkylation with another aromatic ring, leading to a diarylethane derivative. Subsequent oxidative cyclization or cyclodehydrogenation could then forge the new aromatic ring, creating a phenanthrene (B1679779) or anthracene (B1667546) core, depending on the cyclization strategy. Another approach could involve converting the side chains into groups suitable for Diels-Alder reactions or other pericyclic reactions that build new rings.
The ester group is a key functionality for building heterocyclic systems. It can be readily transformed into other functional groups that are poised for cyclization.
Synthesis of Novel Analogues and Derivatives via Functionalization of this compound
The chemical architecture of this compound, a substituted aromatic ester, presents several avenues for functionalization to generate novel analogues and derivatives. The reactivity of this compound is primarily centered around three key regions: the ester functional group, the aromatic ring, and the alkyl (ethyl and methyl) substituents. Strategic manipulation of these sites allows for the synthesis of a diverse array of new chemical entities with potentially unique properties.
The ester moiety is a prime target for a variety of chemical transformations. Hydrolysis of the ester, typically under acidic or basic conditions, yields 3-ethyl-5-methylbenzoic acid. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of other esters, amides, and acid halides. For instance, reaction with different alcohols in the presence of an acid catalyst can produce a range of alkyl 3-ethyl-5-methylbenzoates. Furthermore, treatment with amines can lead to the formation of the corresponding amides, introducing a new set of functional groups and potential biological activities.
Electrophilic aromatic substitution reactions on the benzene ring offer another powerful tool for derivatization. The directing effects of the existing substituents (two alkyl groups and an ester) will influence the position of incoming electrophiles. The ethyl and methyl groups are ortho-, para-directing activators, while the ethyl ester group is a meta-directing deactivator. The interplay of these directing effects can lead to a mixture of products, and reaction conditions would need to be carefully controlled to achieve selectivity. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Functionalization of the alkyl side chains, the ethyl and methyl groups, can also be achieved, typically through free-radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation could selectively introduce a bromine atom at the benzylic position of the ethyl group. This halogenated derivative can then undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups, such as hydroxyl, cyano, or amino groups.
The following table summarizes some of the potential derivatization reactions of this compound:
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Ester Hydrolysis (Basic) | 1. NaOH, H₂O, heat2. H₃O⁺ | 3-ethyl-5-methylbenzoic acid |
| Transesterification | R'OH, H⁺ (catalyst), heat | R' 3-ethyl-5-methylbenzoate |
| Amidation | R'R''NH, heat | N,N-R',R''-3-ethyl-5-methylbenzamide |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-ethyl-5-methyl-x-nitrobenzoate |
| Halogenation | Br₂, FeBr₃ | Ethyl x-bromo-3-ethyl-5-methylbenzoate |
| Friedel-Crafts Acylation | R'COCl, AlCl₃ | Ethyl x-acyl-3-ethyl-5-methylbenzoate |
| Benzylic Bromination | NBS, UV light | Ethyl 3-(1-bromoethyl)-5-methylbenzoate |
It is important to note that the specific outcomes and yields of these reactions would need to be determined experimentally. The steric and electronic effects of the substituents on the aromatic ring will play a crucial role in the reactivity and regioselectivity of these transformations.
Advanced Analytical Methodologies for Reaction Pathway Elucidation and Purity Assessment in Ethyl 3 Ethyl 5 Methylbenzoate Chemistry
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress Monitoring and Isomer Discrimination in Ethyl 3-ethyl-5-methylbenzoate Synthetic Routes
NMR spectroscopy is an indispensable tool in the synthesis of this compound, offering detailed structural information and quantitative insights. Its ability to distinguish between subtle differences in the chemical environments of atoms makes it particularly powerful for identifying isomers and tracking the conversion of reactants to products.
In-situ NMR for Mechanistic Studies
In-situ or "real-time" NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR tube. This technique provides invaluable kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, and products over time without the need for sampling and quenching. nih.gov For the synthesis of this compound, for example via a Fischer esterification of 3-ethyl-5-methylbenzoic acid with ethanol (B145695), in-situ ¹H NMR could be employed to follow the reaction progress.
By setting up the reaction within a specialized NMR tube and acquiring spectra at regular intervals, one can observe the diminishing signals of the carboxylic acid proton and the methylene (B1212753) protons of ethanol, alongside the emergence of new signals corresponding to the ethyl ester group and the shifted aromatic protons of the product. nih.govbeilstein-journals.org This allows for the determination of reaction rates, the identification of potential transient intermediates, and the optimization of reaction conditions such as temperature and catalyst concentration.
Hypothetical In-situ ¹H NMR Monitoring of this compound Synthesis
| Time (min) | Reactant A (Integral) ¹H signal of -COOH | Product B (Integral) ¹H signal of O-CH₂- | % Conversion (Product B / (A+B)) |
| 0 | 1.00 | 0.00 | 0% |
| 15 | 0.75 | 0.25 | 25% |
| 30 | 0.52 | 0.48 | 48% |
| 60 | 0.23 | 0.77 | 77% |
| 120 | 0.05 | 0.95 | 95% |
| 180 | <0.01 | >0.99 | >99% |
This table illustrates hypothetical data for tracking reaction progress, showing the conversion of a starting material to the final product over time as would be observed via in-situ NMR.
Mass Spectrometry (MS) Techniques for Identification of Intermediates, Byproducts, and Confirmation of Reaction Outcomes in this compound Synthesis
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the target compound, this compound, and to identify the structures of intermediates and byproducts formed during the synthesis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.net For this compound (C₁₂H₁₆O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is critical for confirming the identity of the final product and any unexpected byproducts. amazonaws.comsemanticscholar.org
HRMS Data for this compound
| Parameter | Value |
| Formula | C₁₂H₁₆O₂ |
| Calculated Exact Mass | 192.11503 |
| Observed Mass (Hypothetical) | 192.1152 |
| Mass Accuracy (ppm) | 0.9 |
This table shows the expected HRMS data for the target compound. The close match between the calculated and observed mass would confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. redalyc.org It is exceptionally well-suited for analyzing the volatile components of a reaction mixture. In the synthesis of this compound, a GC-MS analysis of the crude reaction product can separate the desired ester from unreacted starting materials, the solvent, and volatile byproducts, such as isomeric esters. oup.com Each separated component is then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint for identification. nist.gov
Hypothetical GC-MS Analysis of a Crude Reaction Mixture
| Peak No. | Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) |
| 1 | 8.5 | Ethanol (Solvent/Reactant) | 46, 45, 31 |
| 2 | 12.3 | 3-ethyl-5-methylbenzoic acid (Reactant) | 164, 149, 119 |
| 3 | 14.8 | This compound (Product) | 192, 163, 147, 119 |
| 4 | 15.1 | Ethyl 2-ethyl-5-methylbenzoate (Isomeric Byproduct) | 192, 163, 147, 119 |
This table illustrates how GC-MS can separate and identify different components in a reaction mixture based on their retention times and mass spectral fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Systems
For reaction mixtures containing non-volatile, thermally labile, or highly polar compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. researchgate.net LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. harvard.edu This is particularly useful in the early stages of a synthetic route to this compound, where intermediates may be more complex or less stable than the final product. For example, if the synthesis involved a Grignard reaction or the use of protecting groups, LC-MS would be essential for monitoring the reaction and identifying charged or high-molecular-weight intermediates that are not amenable to GC-MS analysis. escholarship.org
Hypothetical LC-MS Analysis of a Complex Intermediate Mixture
| Retention Time (min) | Observed Mass (m/z) [M+H]⁺ | Proposed Identity | Notes |
| 4.2 | 255.1234 | Protected 3-ethyl-5-methylbenzoic acid | Intermediate with a non-volatile protecting group |
| 6.8 | 165.0911 | 3-ethyl-5-methylbenzoic acid | Deprotected intermediate |
| 9.5 | 310.1567 | Dimerized Byproduct | High molecular weight side product |
This table provides a hypothetical scenario where LC-MS is used to analyze a complex reaction mixture containing non-volatile intermediates and byproducts, which are identified by their retention times and precise mass-to-charge ratios.
Infrared (IR) and Raman Spectroscopy for Monitoring Functional Group Transformations and Structural Integrity During Synthesis of this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for monitoring the synthesis of this compound, primarily through Fischer esterification of 3-ethyl-5-methylbenzoic acid and ethanol. These methods allow for real-time tracking of functional group transformations. uctm.eduspectroscopyonline.com The key event is the conversion of a carboxylic acid and an alcohol into an ester.
The progress of the esterification can be monitored by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. mdpi.com Specifically, the broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the C=O stretching band of the acid (around 1710 cm⁻¹) will decrease in intensity. masterorganicchemistry.com Concurrently, the characteristic strong C=O stretching band of the newly formed ester will appear at a higher wavenumber, typically between 1720-1740 cm⁻¹. Additionally, the appearance of two distinct C-O stretching bands for the ester, often referred to as the "Rule of Three" for esters (one C=O and two C-O stretches), confirms the product's formation. spectroscopyonline.com
Raman spectroscopy complements IR by providing information on non-polar bonds and the skeletal structure of the benzene (B151609) ring. ias.ac.inresearchgate.net Changes in the aromatic substitution pattern and the integrity of the carbon backbone can be monitored. Both techniques are invaluable for confirming that the core molecular structure remains intact throughout the reaction process. uh.edu
Table 1: Key Vibrational Frequencies for Monitoring Esterification
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Carboxylic Acid (Reactant) | O-H Stretch | 3300 - 2500 (broad) | Disappears |
| Carboxylic Acid (Reactant) | C=O Stretch | ~1710 | Disappears |
| Alcohol (Reactant) | O-H Stretch | 3400 - 3200 (broad) | Disappears |
| Ester (Product) | C=O Stretch | 1740 - 1720 | Appears |
| Ester (Product) | C-O Stretch (Asymmetric) | 1300 - 1200 | Appears |
| Ester (Product) | C-O Stretch (Symmetric) | 1150 - 1000 | Appears |
Chromatographic Techniques for Separation, Purity Analysis, and Process Control in this compound Production
Chromatography is the cornerstone for separating and analyzing the components of the reaction mixture during the production of this compound. Different chromatographic methods are employed based on the volatility and polarity of the compounds of interest.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the ideal method for analyzing the volatile components in the synthesis of this compound. sigmaaldrich.comscholarsresearchlibrary.com This includes the reactant ethanol, the product ester, and any volatile side-products. The progress of the reaction can be accurately quantified by taking aliquots from the reaction mixture and analyzing them by GC. A decrease in the peak area of the starting alcohol and a corresponding increase in the peak area of the product ester indicate the reaction's progression toward completion. oup.com
For purity analysis, GC can effectively separate the final product from residual starting materials and volatile impurities. The high resolving power of modern capillary columns allows for the detection of even trace amounts of contaminants, ensuring the final product meets required specifications. oup.com
Table 2: Illustrative GC Parameters and Expected Elution Order
| Compound | Expected Retention Time | Column Type | Rationale for Elution Order |
|---|---|---|---|
| Ethanol | Early | Non-polar (e.g., ZB-5MS) | Lowest boiling point and highest volatility. |
| This compound | Intermediate | Non-polar (e.g., ZB-5MS) | Higher boiling point and lower volatility than ethanol. |
| 3-ethyl-5-methylbenzoic acid | Late (or not eluted) | Non-polar (e.g., ZB-5MS) | High boiling point and low volatility; may require derivatization for efficient GC analysis. |
High-Performance Liquid Chromatography (HPLC) is essential for the analysis of non-volatile or thermally unstable compounds, such as the starting material 3-ethyl-5-methylbenzoic acid. nih.gov A reversed-phase HPLC method, typically using a C18 column, is well-suited for this purpose. researchgate.net In this setup, compounds are separated based on their polarity.
During the synthesis, HPLC can be used to monitor the consumption of the non-volatile carboxylic acid reactant. For final product analysis, HPLC is a powerful tool for assessing purity by detecting non-volatile impurities that would not be observed by GC. nih.gov Using a UV detector, quantitative analysis can be performed with high sensitivity and linearity. nih.govresearchgate.net
Table 3: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid like formic acid) |
| Detection | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Elution Order | 3-ethyl-5-methylbenzoic acid (more polar, elutes first), followed by this compound (less polar, elutes later) |
Supercritical Fluid Chromatography (SFC) is a specialized technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. fagg-afmps.be Its primary advantage lies in its ability to perform fast and efficient separations, particularly for chiral molecules. chromatographyonline.comchromatographyonline.com SFC combines the benefits of low viscosity and high diffusivity from GC with the mobile phase properties of HPLC. fagg-afmps.be
In the context of this compound, neither the product itself nor its standard precursors (3-ethyl-5-methylbenzoic acid and ethanol) are chiral. Therefore, SFC for enantiomeric separation would not be applicable to the standard synthesis pathway. This technique would only become relevant if the synthesis involved a chiral intermediate or a chiral derivatizing agent, which is not typical for this compound. However, SFC remains a powerful tool in pharmaceutical analysis for separating enantiomers when chirality is a factor in a molecule's structure. chromatographyonline.comnih.gov
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination of Crystalline Precursors or Derivatives of this compound
While this compound is a liquid at ambient temperatures, X-ray Diffraction (XRD) and single-crystal crystallography are invaluable for characterizing any crystalline precursors or derivatives. tandfonline.commdpi.com The primary solid-state reactant, 3-ethyl-5-methylbenzoic acid, can be analyzed using these methods to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. nih.gov
This structural data provides an unambiguous confirmation of the precursor's identity and conformation before it is used in the synthesis. sioc-journal.cnrsc.org If crystalline derivatives of the final product are synthesized, XRD can confirm the structure of these new compounds, providing fundamental data on how substituents affect the crystal lattice. mdpi.comrsc.org
Table 4: Information Obtainable from XRD Analysis of a Crystalline Precursor
| Data Type | Significance |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal structure. |
| Space Group | Describes the symmetry elements within the crystal. |
| Atomic Coordinates | Provides the exact position of each atom in the molecule. |
| Bond Lengths & Angles | Confirms the molecular geometry and connectivity. |
| Intermolecular Interactions | Reveals information about hydrogen bonding and other packing forces in the solid state. |
Computational and Theoretical Investigations of Ethyl 3 Ethyl 5 Methylbenzoate
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States in Ethyl 3-ethyl-5-methylbenzoate Synthesis
Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions, providing detailed insights into reaction mechanisms, intermediate structures, and transition states. The primary synthesis route for this compound is the Fischer-Speier esterification of 3-ethyl-5-methylbenzoic acid with ethanol (B145695), catalyzed by a strong acid like sulfuric acid.
Computational modeling of this reaction, typically using Density Functional Theory (DFT), would elucidate the step-by-step mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. This is followed by the nucleophilic attack of ethanol on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.
DFT calculations can determine the activation energies for each step, identifying the rate-determining transition state. growingscience.com Studies on similar esterification reactions show that such computational approaches can accurately predict reaction kinetics and the influence of catalysts. d-nb.infoacs.org For instance, research on the base-catalyzed hydrolysis of ethyl benzoate (B1203000), the reverse reaction, has successfully used DFT to trace the reaction path and identify the rate-determining step, which is the initial hydroxide (B78521) addition.
Table 1: Hypothetical Intermediates and Transition States in the Fischer Esterification of 3-ethyl-5-methylbenzoic acid
| Step | Reactants | Intermediate/Transition State | Products |
| 1. Protonation | 3-ethyl-5-methylbenzoic acid + H⁺ | Protonated carbonyl intermediate | - |
| 2. Nucleophilic Attack | Protonated intermediate + Ethanol | Tetrahedral intermediate transition state | Tetrahedral intermediate |
| 3. Proton Transfer | Tetrahedral intermediate | Proton transfer transition state | Protonated ether intermediate |
| 4. Dehydration | Protonated ether intermediate | Water elimination transition state | Protonated this compound + Water |
| 5. Deprotonation | Protonated ester + Base | - | This compound + H⁺ |
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties of this compound and its Intermediates
Density Functional Theory (DFT) is a powerful tool for investigating the fundamental electronic properties of molecules, which in turn govern their reactivity and spectroscopic behavior. For this compound, DFT calculations, often employing functionals like B3LYP or ωB97XD with basis sets such as 6-31+G** or def2-TZVPP, can provide a detailed picture of its molecular characteristics. nih.govnih.gov
Key properties derived from DFT studies include:
Electronic Structure: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between these frontier orbitals indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the aromatic and alkyl protons.
Spectroscopic Properties: DFT can predict vibrational frequencies corresponding to specific bond stretches and bends. scirp.org For this molecule, characteristic vibrational modes would include the C=O stretch of the ester group, C-O stretches, and various C-H stretches and bends of the aromatic and alkyl groups. While precise values are not available, these predictions are vital for interpreting experimental IR and Raman spectra. rsc.org
Table 2: Properties of this compound Investigated by DFT
| Property | Significance | Typical Computational Method |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | B3LYP/6-311++G** |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | B3LYP/6-31G(d) |
| Natural Bond Orbital (NBO) Analysis | Describes charge transfer interactions within the molecule. nih.govnih.gov | NBO analysis on optimized geometry |
| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | Frequency calculation at the same level as optimization |
Molecular Dynamics (MD) Simulations of this compound in Solvent Systems or Complex Chemical Environments
Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights into their interactions within a larger system, such as a solvent. kpi.ua For this compound, MD simulations would typically model a single molecule or a small cluster within a "box" of solvent molecules (e.g., water, ethanol, or a nonpolar solvent).
Using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), these simulations calculate the forces between all atoms and solve Newton's equations of motion to track their trajectories over nanoseconds or longer. This allows for the study of:
Solvation Structure: Analysis of radial distribution functions (RDFs) can reveal how solvent molecules arrange themselves around the solute. This provides information on the formation of solvation shells and specific interactions like hydrogen bonding between the solvent and the ester's carbonyl group.
Intermolecular Interactions: MD simulations quantify the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the ester and the surrounding solvent molecules. princeton.edu
Dynamic Properties: The simulations can also predict dynamic properties like the diffusion coefficient of the ester within the solvent, providing a measure of its mobility.
In a complex environment, such as an interface or within a biological membrane model, MD can reveal preferential orientations and partitioning behavior, which is critical for understanding its environmental fate or biochemical interactions. acs.orgnih.gov
Conformational Analysis and Energy Landscape Mapping of this compound
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and map the potential energy surface that governs their interconversion.
Computational methods are essential for this analysis. aip.org The process involves systematically rotating the key dihedral angles:
The C(aromatic)-C(ester) bond.
The O-C(ethyl) bond of the ester.
The C(aromatic)-C(ethyl) bond.
For each combination of rotations, the molecule's energy is calculated, typically using DFT or other quantum mechanical methods. cam.ac.ukmdpi.com This generates a potential energy surface, a map where the "valleys" correspond to stable conformers and the "hills" represent the energy barriers between them.
Studies on similar dialkyl-substituted benzenes show that the relative orientations of the alkyl chains can lead to distinct conformers, often labeled as syn (on the same side of the ring) or anti (on opposite sides). aip.org The ethyl groups themselves can adopt different arrangements. These subtle structural differences can have significant impacts on the molecule's physical properties and biological activity. aip.orgdtic.milhu-berlin.de
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Possible Conformations |
| τ1 (C-C-O=C) | Rotation of the ester group relative to the ring | Planar vs. non-planar |
| τ2 (C-O-C-C) | Rotation of the ethyl group of the ester | Trans, gauche |
| τ3 (C-C-C-C) | Rotation of the ethyl group on the ring | Perpendicular, parallel to the ring |
Predictive Modeling of Novel Chemical Transformations and Derivatizations Involving this compound
Computational chemistry allows for the in silico prediction of reaction outcomes, guiding synthetic efforts toward novel compounds. cam.ac.uk For this compound, predictive models can explore various potential transformations and derivatizations.
Predicting Reactivity for Known Reaction Types: The molecule can undergo several standard organic reactions.
Hydrolysis: Reaction with acid or base to form 3-ethyl-5-methylbenzoic acid and ethanol.
Reduction: Use of a reducing agent like LiAlH₄ to yield (3-ethyl-5-methylphenyl)methanol (B565768).
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation on the aromatic ring. DFT calculations can predict the most likely position for substitution by modeling the stability of the intermediate carbocations (sigma complexes). The existing alkyl and ester groups will direct incoming electrophiles to specific positions on the ring.
Machine Learning for Reaction Prediction: Modern approaches use machine learning (ML) models trained on vast databases of known chemical reactions. cam.ac.uk By inputting the structure of this compound and a potential reactant, these models can predict the likely product(s) and even suggest reaction conditions, accelerating the discovery of new derivatization pathways. mdpi.com
Cheminformatics Approaches for Exploring Reaction Spaces Relevant to this compound
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. These tools are invaluable for exploring the vast "chemical space" surrounding a molecule like this compound.
Reaction Database Mining: Cheminformatics tools can search massive databases like Reaxys or the USPTO patent database to identify all known reactions involving similar substituted benzoates. neovarsity.org This can uncover novel synthetic routes or unexpected reactivity patterns that can be applied to the target molecule.
Automated Reaction Network Generation: Advanced software can automatically generate vast networks of possible reactions starting from a given molecule. acs.org By applying a set of generalized reaction rules, these tools can map out thousands of potential products and the pathways leading to them. researchgate.netresearchgate.net Thermochemical data, often estimated with machine learning, can then be used to screen these pathways and identify the most plausible or energetically favorable routes for synthesis or derivatization. acs.orgrsc.org
Virtual Library Design: Using the structure of this compound as a scaffold, cheminformatics tools can generate large virtual libraries of potential derivatives by systematically adding different functional groups at various positions. These virtual compounds can then be screened in silico for desired properties, focusing experimental efforts on the most promising candidates.
Emerging Applications and Research Frontiers of Ethyl 3 Ethyl 5 Methylbenzoate
Role as a Building Block in Specialty Chemical Synthesis
The unique substitution pattern on the benzene (B151609) ring of Ethyl 3-ethyl-5-methylbenzoate, featuring both an ethyl and a methyl group at the meta positions relative to the ethyl ester, makes it a candidate for a specialized building block in organic synthesis. The reactivity of the ester group and the aromatic ring can be exploited to create more complex molecules for various industries.
Advanced Polymer Precursors
Components in High-Performance Materials (e.g., Liquid Crystals, if applicable to structure)
The potential for this compound to be used in high-performance materials like liquid crystals is plausible, though not definitively established. The rigid benzene core is a common feature in liquid crystalline molecules. However, the 1,3,5-substitution pattern might not provide the linear, rod-like molecular shape typically associated with calamitic liquid crystals. It is conceivable that derivatives of this compound, following further chemical modification to introduce moieties that enhance mesophase formation, could find application in this area. The specific arrangement of the alkyl substituents would be expected to influence the transition temperatures and the type of liquid crystal phases formed.
Intermediates for Fragrance and Flavor Precursors (as a chemical class, not specific human sensory data)
Benzoate (B1203000) esters are a well-established class of compounds used in the fragrance and flavor industry made-in-china.comresearchgate.net. This compound, as an aromatic ester, structurally belongs to this group. While specific sensory data for this compound is not available, it can serve as a precursor to other fragrance and flavor chemicals. The ester group can be chemically modified, or the aromatic ring can undergo further substitution to produce a range of derivatives with potentially desirable olfactory properties. The synthesis of complex fragrance molecules often involves the use of such specialized aromatic building blocks nih.govgoogle.com.
Environmental Fate and Abiotic Degradation Pathways of this compound
The environmental persistence and degradation of a chemical are determined by its structure and the environmental conditions it is exposed to. For this compound, its abiotic degradation would primarily be governed by photochemical reactions and hydrolysis.
Photochemical Degradation in Aqueous and Atmospheric Systems
Benzoic acid and its esters can undergo photochemical degradation inchem.org. In aqueous environments, direct photolysis can occur if the compound absorbs light in the solar spectrum. The presence of photosensitizers in natural waters, such as humic acids, can also lead to indirect photodegradation. In the atmosphere, the primary degradation pathway for aromatic compounds like this compound would be its reaction with hydroxyl radicals (•OH). The rate of this reaction would be influenced by the activating effect of the alkyl and ester groups on the aromatic ring. The degradation products would likely result from the cleavage of the ester bond and oxidation of the aromatic ring and alkyl side chains researchgate.net.
Hydrolytic Stability and Degradation in Various Environmental Matrices
No Published Research Found for Emerging Applications of this compound
Initial investigations and comprehensive searches have found no specific published research on the emerging applications and research frontiers of the chemical compound this compound (CAS No. 1349717-62-9). While the compound is commercially available from several chemical suppliers, there is a lack of scientific literature detailing its use or the development of its derivatives in the specific areas requested.
The search for information pertaining to the development of novel synthetic methodologies for sustainable production, its potential for catalyst or ligand development, and its applications in advanced material science did not yield any results for this specific molecule.
General research exists on related topics, such as the production of aromatic compounds from renewable feedstocks like lignin (B12514952) and carbohydrates, the catalytic hydrogenation of various esters, and the use of other benzoate derivatives in material science. However, no studies directly link these general fields of research to this compound or its direct derivatives. Similarly, its precursor, 5-ethyl-3-methylbenzoic acid (CAS No. 1208076-91-8), is also available commercially but lacks published studies regarding its sustainable synthesis or application in advanced materials and catalysis.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline due to the absence of relevant research findings in the public domain.
Conclusion and Future Outlook in Ethyl 3 Ethyl 5 Methylbenzoate Research
Summary of Key Advancements and Current State of Knowledge in Ethyl 3-ethyl-5-methylbenzoate Chemistry
The current body of knowledge on this compound is primarily confined to its identification and basic chemical properties. It is listed by several chemical suppliers, which confirms its commercial availability for research purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1349717-62-9 | orgchemboulder.com001chemical.comlabseeker.combldpharm.comarctomsci.comambeed.com |
| Molecular Formula | C12H16O2 | orgchemboulder.comlabseeker.com |
| Molecular Weight | 192.25 g/mol | orgchemboulder.comlabseeker.com |
Identification of Remaining Challenges and Knowledge Gaps in Synthesis and Reactivity
A significant chasm exists in the scientific literature regarding the specific synthesis and reactivity of this compound.
Synthesis: No detailed, peer-reviewed synthetic procedures specifically for this compound have been published. However, based on general organic chemistry principles for similar compounds, its synthesis would likely involve the Fischer esterification of its corresponding carboxylic acid, 3-ethyl-5-methylbenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. pbworks.comlibretexts.orgmasterorganicchemistry.comoperachem.comgeorganics.sk The precursor, 3-ethyl-5-methylbenzoic acid, is also commercially available, though its synthesis is not extensively detailed either. aobchem.comacs.org Challenges in the synthesis could include optimizing reaction conditions to achieve high yields and purity, particularly in preventing side reactions or in the separation of the final product from unreacted starting materials and byproducts.
Reactivity: There is a complete absence of published research on the reactivity of this compound. The reactivity can be inferred from the functional groups present: the ethyl ester and the substituted aromatic ring. The ester group would be expected to undergo hydrolysis under acidic or basic conditions to yield 3-ethyl-5-methylbenzoic acid and ethanol. It could also likely undergo transesterification reactions. The aromatic ring, activated by two alkyl (ethyl and methyl) groups, would be susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the meta-positioned alkyl and ester groups would influence the regioselectivity of such substitutions. However, without experimental data, the specific reactivity, reaction kinetics, and product distributions remain unknown.
Prospective Research Directions and Emerging Trends in the Study of this compound
Given the nascent stage of research into this compound, numerous avenues for future investigation are open.
Development and Optimization of Synthetic Routes: A primary research direction would be the development and full characterization of efficient and scalable synthetic methods for this compound. This could include exploring various catalytic systems for its esterification, such as solid acid catalysts, to improve yields and facilitate easier purification. mdpi.com
Exploration of Chemical Reactivity: A systematic study of the reactivity of this compound is warranted. This would involve investigating a range of reactions at both the ester functional group and the aromatic ring to understand its chemical behavior and potential as a synthetic intermediate.
Spectroscopic and Structural Characterization: While analytical data likely exists in commercial settings, a comprehensive public documentation of its spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is needed. orgchemboulder.comspectroscopyonline.comresearchgate.net X-ray crystallographic studies could provide valuable insights into its solid-state structure.
Investigation of Potential Applications: Research into substituted benzoate (B1203000) esters often reveals applications in pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.netjocpr.com Future studies could screen this compound for biological activity or for its utility as a building block in the synthesis of more complex molecules with desirable properties. The specific substitution pattern may impart unique physical or biological properties compared to its isomers or other related benzoate esters.
Potential Impact of Future Research on Chemical Sciences and Related Industries
Future research on this compound could have several potential impacts. A deeper understanding of its synthesis and reactivity would expand the toolbox of synthetic organic chemists, providing a new building block for constructing complex organic molecules. Should this compound or its derivatives exhibit interesting biological or material properties, it could lead to the development of new products in the pharmaceutical, agrochemical, or materials industries. For instance, many benzoate esters are explored for their roles as fragrances, flavoring agents, or as intermediates in the synthesis of active pharmaceutical ingredients. acs.orgresearchgate.net The unique substitution pattern of an ethyl and a methyl group at the 3 and 5 positions might lead to novel properties that differentiate it from more commonly studied benzoate esters.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 3-ethyl-5-methylbenzoate at the laboratory scale?
- Methodological Answer : The compound can be synthesized via esterification of 3-ethyl-5-methylbenzoic acid with ethanol, using acid catalysis (e.g., concentrated H₂SO₄). Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Purification typically involves neutralization, solvent extraction, and vacuum distillation. Confirm purity via melting point analysis and nuclear magnetic resonance (¹H/¹³C NMR) .
Q. How can researchers characterize the structural properties of this compound?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation. For refinement, employ programs like SHELXL (part of the SHELX suite), which is widely validated for small-molecule crystallography . Complementary techniques include infrared spectroscopy (IR) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to hazard data sheets for analogous benzoate esters (e.g., Methyl Benzoate ). Key precautions include:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from ignition sources.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can computational modeling predict the solvent interactions of this compound?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model intermolecular hydrogen bonding and solvation effects. Molecular dynamics simulations (e.g., using OPLS-AA forcefields) can predict thermodynamic properties like density and viscosity under varying conditions. Validate simulations with experimental P-V-T (pressure-volume-temperature) data .
Q. What experimental design considerations are critical for resolving contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Conduct systematic solubility tests using standardized solvents (e.g., water, ethanol, hexane) at controlled temperatures.
- Analyze discrepancies via Hansen solubility parameters to quantify polarity contributions.
- Cross-validate results with chromatographic retention times (HPLC) to assess partitioning behavior .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Optimize crystallization using solvent vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane).
- If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement .
- For low-resolution data, supplement with powder X-ray diffraction (PXRD) and pair distribution function (PDF) analysis .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of substituted benzoate esters?
- Methodological Answer :
- Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with reactivity or bioactivity.
- Apply principal component analysis (PCA) to reduce dimensionality in datasets.
- Validate models with leave-one-out cross-validation (LOOCV) to ensure robustness .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?
- Methodological Answer :
- Tabulate observed vs. literature chemical shifts for analogous compounds (e.g., Methyl Benzoate ).
- Annotate spectra with integration ratios and coupling constants.
- Discuss discrepancies in the context of solvent effects or conformational isomerism .
Q. What steps ensure reproducibility in scaled-up synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
